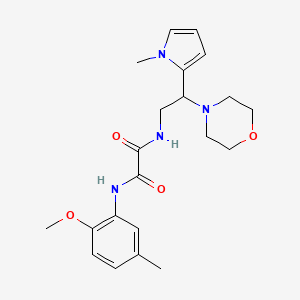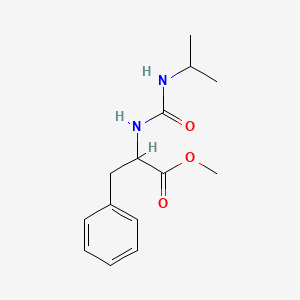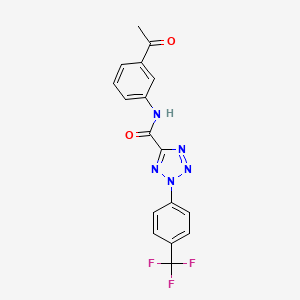![molecular formula C20H33N5O2 B2712016 7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851942-01-3](/img/structure/B2712016.png)
7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly known as DMHP or 3,4-MDPHP and is a potent psychostimulant drug. This compound has gained significant attention in the scientific community due to its potential application in research and development.
作用機序
DMHP acts as a potent stimulant of the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This mechanism of action is similar to other psychoactive compounds such as cocaine and amphetamines.
Biochemical and Physiological Effects
DMHP has been shown to produce a range of biochemical and physiological effects in animal studies. These include hyperactivity, increased heart rate and blood pressure, and hyperthermia. Long-term use of DMHP has been associated with neurotoxicity, leading to the degeneration of dopaminergic neurons in the brain.
実験室実験の利点と制限
DMHP has several advantages as a research tool. It is readily available and easy to synthesize, making it a cost-effective option for laboratory experiments. It also has a well-established mechanism of action and produces consistent effects across different animal models.
However, DMHP also has several limitations. Its use in laboratory experiments is limited due to its potential for abuse and toxicity. Its psychoactive effects also make it difficult to control for confounding variables in animal studies.
将来の方向性
There are several future directions for the research and development of DMHP. One potential application is its use as a reference compound for the development of new psychoactive substances. Its chemical structure and mechanism of action make it an ideal candidate for comparative studies with other psychoactive compounds.
Another direction for future research is the development of safer and more effective analogs of DMHP. These analogs could be designed to target specific neurotransmitter systems in the brain, reducing the potential for toxicity and abuse.
Conclusion
In conclusion, DMHP is a synthetic compound that has gained significant attention in the scientific community due to its potential application in research and development. Its well-established mechanism of action and consistent effects make it an ideal candidate for comparative studies with other psychoactive compounds. However, its potential for abuse and toxicity limits its use in laboratory experiments. Future research should focus on the development of safer and more effective analogs of DMHP.
合成法
The synthesis of DMHP involves the reaction of 4-methylpiperidine with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
DMHP has been widely used in scientific research as a reference compound for the development of new psychoactive substances. Its chemical structure is similar to other psychoactive compounds such as cathinones and amphetamines, making it an ideal candidate for comparative studies. DMHP has also been used as a tool for studying the structure-activity relationship of psychoactive compounds.
特性
IUPAC Name |
7-hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-6-7-8-11-25-16(14-24-12-9-15(2)10-13-24)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWNFNZUKVVENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)



![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)

![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)

![3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2711954.png)